2-Fluoro-5-(trifluoromethyl)benzohydrazide

Vue d'ensemble

Description

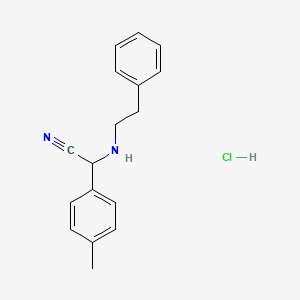

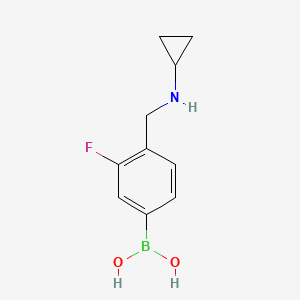

2-Fluoro-5-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C8H6F4N2O and a molecular weight of 222.14 . It has an IUPAC name of 2-fluoro-5-(trifluoromethyl)benzohydrazide .

Molecular Structure Analysis

The InChI code for 2-Fluoro-5-(trifluoromethyl)benzohydrazide is 1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) . This code provides a standard way to encode the molecular structure using text.Applications De Recherche Scientifique

Chemical Synthesis and Functional Material Development

2-Fluoro-5-(trifluoromethyl)benzohydrazide and its derivatives have significant implications in chemical synthesis and the development of functional materials. The compound's unique structure, characterized by the presence of fluorine atoms, makes it a valuable precursor in various chemical reactions and material science applications. For instance, the introduction of fluorine atoms into organic molecules can profoundly alter their chemical properties, including reactivity, stability, and bioavailability, making 2-Fluoro-5-(trifluoromethyl)benzohydrazide a critical compound in the synthesis of fluorinated organic compounds.

One notable application is in the synthesis of fluorinated heterocycles and carbocycles. Fluorine atoms can influence the cyclization processes, facilitating the formation of structurally complex and functionally diverse molecules. For example, derivatives of 2-Fluoro-5-(trifluoromethyl)benzohydrazide have been used in the nucleophilic cyclization of 1,1-difluoro-1-alkenes, leading to the formation of ring-fluorinated hetero- and carbocycles. This process highlights the compound's utility in synthesizing fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, which are valuable in pharmaceuticals and agrochemicals (Ichikawa et al., 2002).

Moreover, 2-Fluoro-5-(trifluoromethyl)benzohydrazide serves as a key intermediate in the synthesis of α-trifluoromethyl α-amino acids. These compounds, bearing aromatic, heteroaromatic, and ferrocenyl subunits, demonstrate the compound's versatility in producing molecules with significant biological activity. The ability to introduce trifluoromethyl groups into amino acids opens new avenues in drug design, providing compounds with enhanced metabolic stability and pharmacokinetic profiles (Burger et al., 2006).

Advanced Material Synthesis

In the realm of materials science, 2-Fluoro-5-(trifluoromethyl)benzohydrazide contributes to the synthesis of high-performance polymeric materials. The introduction of fluorine atoms into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and dielectric behavior. For instance, soluble fluoro-polyimides derived from 2-fluoro-5-(trifluoromethyl)benzohydrazide related compounds exhibit outstanding thermal stability, low moisture absorption, and high hygrothermal stability. These materials are promising for applications in aerospace, electronics, and coating technologies, where materials with exceptional performance under extreme conditions are required (Xie et al., 2001).

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2O/c9-6-2-1-4(8(10,11)12)3-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCHFMBDKPBYBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(trifluoromethyl)benzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B1406984.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)-1-pyridyl]acetate](/img/structure/B1406986.png)

![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)

![N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride](/img/structure/B1406995.png)

![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)